molecular formula C14H9Cl2N3O4 B12741262 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide CAS No. 85562-40-9

3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide

Cat. No.: B12741262
CAS No.: 85562-40-9
M. Wt: 354.1 g/mol
InChI Key: SVHFCYSEYNBNNE-MRCMUJTASA-N
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Description

3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorobenzoic acid moiety and a nitrofuranyl-propenylidene hydrazide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide typically involves multiple steps. One common method starts with the preparation of 3,4-dichlorobenzoic acid, which is then reacted with hydrazine hydrate to form the corresponding hydrazide. This intermediate is subsequently reacted with 5-nitro-2-furanyl-2-propenal under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dichlorobenzoic acid moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and strong oxidizing agents like potassium permanganate (for oxidation). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted benzoic acid derivatives.

Scientific Research Applications

3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemical products.

Mechanism of Action

The mechanism of action of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide involves its interaction with specific molecular targets. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichlorobenzoic acid hydrazide: Lacks the nitrofuranyl-propenylidene group, resulting in different chemical and biological properties.

    5-Nitro-2-furanyl-2-propenylidene hydrazide: Lacks the dichlorobenzoic acid moiety, affecting its reactivity and applications.

Uniqueness

The uniqueness of 3,4-Dichlorobenzoic acid (3-(5-nitro-2-furanyl)-2-propenylidene)hydrazide lies in its combined functional groups, which impart distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research applications.

Properties

CAS No.

85562-40-9

Molecular Formula

C14H9Cl2N3O4

Molecular Weight

354.1 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]benzamide

InChI

InChI=1S/C14H9Cl2N3O4/c15-11-5-3-9(8-12(11)16)14(20)18-17-7-1-2-10-4-6-13(23-10)19(21)22/h1-8H,(H,18,20)/b2-1+,17-7+

InChI Key

SVHFCYSEYNBNNE-MRCMUJTASA-N

Isomeric SMILES

C1=CC(=C(C=C1C(=O)N/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-])Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C(=O)NN=CC=CC2=CC=C(O2)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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